

Allocinnamic acid physical constants and spectral data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cinnamic Acid

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An In-depth Technical Guide to **Allocinnamic Acid**: Physical Constants and Spectral Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocinnamic acid, systematically known as (Z)-3-phenylprop-2-enoic acid or **cis-cinnamic acid**, is the geometric isomer of the more common **trans-cinnamic acid**.^[1] As an unsaturated carboxylic acid, it serves as a valuable building block in organic synthesis and is of interest in various fields, including pharmacology and materials science. This technical guide provides a comprehensive summary of the core physical constants and spectral data for **allocinnamic acid**, intended to support research and development activities.

General and Physical Properties

Allocinnamic acid is a colorless crystalline solid.^[2] It is known to exist in at least three polymorphic forms, which accounts for the variations observed in its physical constants, particularly the melting point.^[2] It is slightly soluble in water but shows good solubility in organic solvents such as ethanol and ether.^{[2][3]}

Table 1: General Properties of Allocinnamic Acid

Property	Value	Reference
IUPAC Name	(Z)-3-phenylprop-2-enoic acid	
Other Names	cis-cinnamic acid, cis- β -carboxystyrene	
CAS Number	102-94-3	
Molecular Formula	C ₉ H ₈ O ₂	
Molar Mass	148.16 g/mol	

Table 2: Physical Constants of Allocinnamic Acid Polymorphs

Property	Polymorph 1	Polymorph 2	Polymorph 3	Other Reported Values	Reference
Melting Point	42 °C	58 °C	68 °C	-	
Boiling Point	265 °C (decomposes)	265 °C	265 °C	300 °C	
Density	1.284 g/cm ³ (at 4 °C)	-	-	1.49 g/cm ³	
Solubility in Water	Slightly soluble	Hardly soluble	Hardly soluble	1g in ~111-145g H ₂ O	
Solubility (Other)	Soluble in alcohol, ether, ethyl acetate	Easily soluble in alcohol, ether	Easily soluble in alcohol, ether	-	

Spectral Data

The following tables summarize key spectral data for the characterization of allocinnamic acid.

Table 3: ^1H NMR Spectral Data for Allocinnamic Acid

Solvent	Frequency (MHz)	Chemical Shift δ (ppm)	Multiplicity / Coupling Constant (J)	Assignment	Reference
Water (pH 7.0)	600	7.62, 7.61	m	Aromatic (ortho-H)	
		7.46, 7.45, 7.44, 7.43, 7.42, 7.41, 7.38	m	Aromatic (meta-, para-H)	
		6.53, 6.50	d	Vinylic-H	

Table 4: ^{13}C NMR Spectral Data for Allocinnamic Acid

Solvent	Frequency (MHz)	Chemical Shift δ (ppm)	Assignment	Reference
Water (pH 7.0)	150	143.58	Vinylic-C	
		132.13, 131.48, 130.47	Aromatic-C	
		126.48	Vinylic-C	

Note: Full assignment of aromatic carbons was not specified in the source.

Table 5: Key Infrared (IR) Absorption Bands for Allocinnamic Acid Polymorphs

Polymorph	Wavenumber (cm ⁻¹)	Assignment	Reference
68 °C form	~1690 (doublet)	C=O stretching (carbonyl)	
~940 (doublet)	O-H out-of-plane bend		
58 °C form	1696 (singlet)	C=O stretching (carbonyl)	
1631 (Raman), 1626 (IR)	C=C stretching (alkene)		
904 (singlet)	O-H out-of-plane bend		

Table 6: UV-Visible and Mass Spectrometry Data

Technique	Key Data	Reference
UV-Visible Spectroscopy (in Ethanol)	λ_{max} : 262 nm	
Mass Spectrometry (GC-MS)	Major m/z peaks: 148 (M ⁺), 147 ([M-H] ⁺), 103	

Experimental Protocols

Detailed experimental procedures for the specific data cited are often proprietary to the publishing institution. However, the following outlines the standard methodologies employed for determining the physical and spectral data of a compound like **allocinnamic acid**.

- **Melting Point Determination:** A small amount of the crystalline sample is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range over which the substance melts is recorded. For polymorphic substances, this process is repeated for each crystalline form.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The sample is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆). The solution is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, radiofrequency pulses are used to excite the hydrogen nuclei,

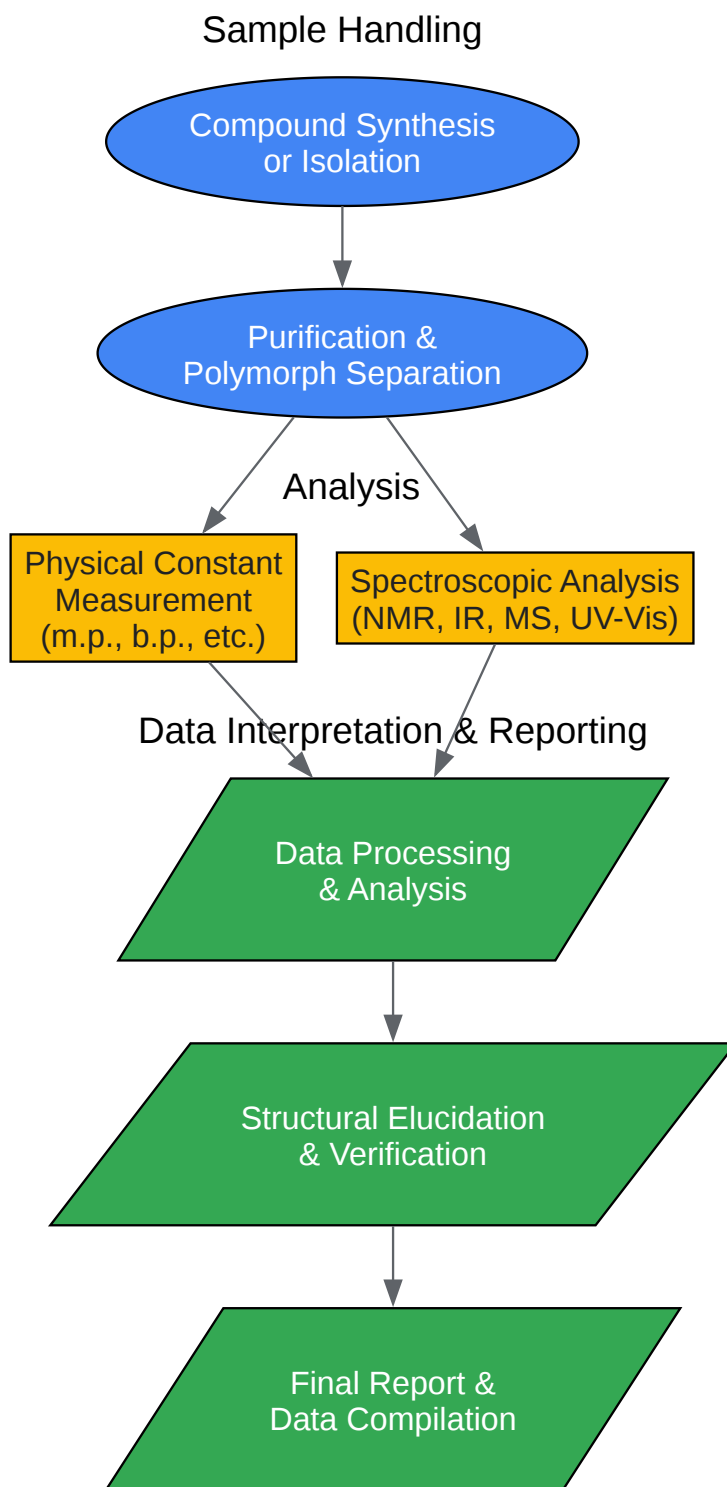
and the resulting signals are recorded to determine chemical shifts, multiplicities, and coupling constants. ^{13}C NMR is performed similarly but observes the carbon nuclei, often requiring a longer acquisition time.

- **Infrared (IR) Spectroscopy:** For solid samples, a KBr pellet is commonly prepared by grinding the sample with potassium bromide and pressing it into a transparent disk. Alternatively, the sample can be dissolved in a suitable solvent like chloroform. The sample is then placed in the path of an infrared beam, and the absorption of radiation at different wavenumbers is measured to identify functional groups.
- **UV-Visible Spectroscopy:** The sample is dissolved in a UV-transparent solvent, such as ethanol or methanol, to a known concentration. The solution is placed in a quartz cuvette, and its absorbance is measured across the ultraviolet and visible range (typically 200-800 nm) to identify the wavelength of maximum absorbance (λ_{max}).
- **Mass Spectrometry (MS):** The sample is introduced into the mass spectrometer, where it is ionized. In Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column before entering the MS. The mass-to-charge ratio (m/z) of the resulting ions and their fragments are measured to determine the molecular weight and structural features of the compound.

Visualization

The following diagram illustrates a generalized workflow for the characterization of a chemical compound such as **allocinnamic acid**.

General Workflow for Chemical Characterization

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Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

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- To cite this document: BenchChem. [Allocinnamic acid physical constants and spectral data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10753923#allocinnamic-acid-physical-constants-and-spectral-data]

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